molecular formula C8H7ClN2S B1605625 4-Chloro-6-methyl-1,3-benzothiazol-2-amine CAS No. 383131-41-7

4-Chloro-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B1605625
CAS RN: 383131-41-7
M. Wt: 198.67 g/mol
InChI Key: UKZNGVGJUJBHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.68 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine consists of a benzothiazole ring substituted with a chlorine atom and a methyl group . The InChI code for the compound is 1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

4-Chloro-6-methyl-1,3-benzothiazol-2-amine has a molecular weight of 198.67 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.2 Ų .

Scientific Research Applications

Anti-Bacterial and Anti-Fungal Applications

Benzothiazole derivatives, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, have been found to have significant anti-bacterial and anti-fungal properties . This makes them valuable in the development of new antibiotics and antifungal medications.

Anti-Oxidant Applications

These compounds also exhibit anti-oxidant properties . This means they can neutralize harmful free radicals in the body, potentially helping to prevent various diseases and slow down the aging process.

Future Directions

Benzothiazoles, including 4-Chloro-6-methyl-1,3-benzothiazol-2-amine, are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are biologically active and industrially demanded compounds, and their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . This suggests a promising future direction in the development of new drugs and materials .

properties

IUPAC Name

4-chloro-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZNGVGJUJBHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326195
Record name 4-chloro-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-1,3-benzothiazol-2-amine

CAS RN

383131-41-7
Record name 4-chloro-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 5
4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-methyl-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.